1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chloro-4-methylphenyl group and two 3-methylphenyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Reaction conditions often involve solvents such as ethanol or acetic acid and may require heating or the use of catalysts.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-phenyl-3,5-dimethylpyrazole: Lacks the chloro and methyl substituents, resulting in different chemical and biological properties.
3,5-diphenyl-1H-pyrazole: Similar structure but without the chloro and methyl groups, leading to variations in reactivity and applications.
1-(4-chlorophenyl)-3,5-diphenylpyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21ClN2 |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2/c1-16-6-4-8-19(12-16)23-15-24(20-9-5-7-17(2)13-20)27(26-23)21-11-10-18(3)22(25)14-21/h4-15H,1-3H3 |
InChI Key |
NDLCEMYEPUCIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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